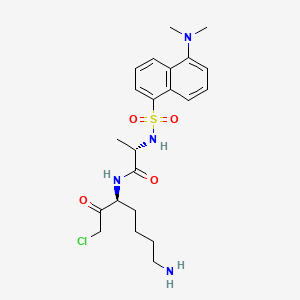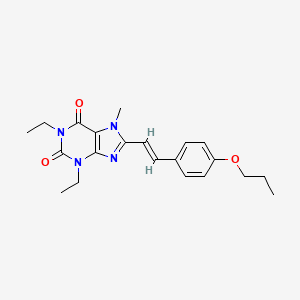
o-Desmethyl betrixaban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Desmethyl betrixaban is a metabolite of betrixaban, an oral anticoagulant drug that acts as a direct factor Xa inhibitor. Betrixaban is primarily used for the prevention of venous thromboembolism in patients who are at risk due to restricted mobility or other factors. This compound is formed through the metabolic process and retains some of the pharmacological properties of its parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Desmethyl betrixaban involves several steps, starting from readily available raw materials. One common method involves the nucleophilic addition-elimination reaction of 5-methoxyisatoic anhydride with 2-amino-5-chloropyridine under the condition of potassium tert-butoxide. This reaction yields N-(5-chloro-2-pyridyl)-5-methoxyl-2-aminobenzamide. This intermediate is then reacted with cyanobenzoyl chloride to form N-(5-chloro-2-pyridyl)-2-[(4-cyanobenzoyl)amino]-5-methoxyl benzamide hydrochloride. Finally, nucleophilic addition with dimethylamine produces betrixaban, which can be further demethylated to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of cost-effective reagents and solvents, such as 2-methyltetrahydrofuran, is common in industrial settings to reduce costs and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
o-Desmethyl betrixaban undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Applications De Recherche Scientifique
o-Desmethyl betrixaban has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolic pathways of betrixaban.
Biology: It is used in biological studies to understand its effects on various biological systems.
Medicine: It is studied for its potential therapeutic effects and its role in the metabolism of betrixaban.
Industry: It is used in the pharmaceutical industry for the development of new anticoagulant drugs
Mécanisme D'action
o-Desmethyl betrixaban exerts its effects by inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin and subsequently reduces the formation of blood clots. This mechanism is similar to that of its parent compound, betrixaban .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabigatran: Another direct oral anticoagulant that inhibits thrombin.
Rivaroxaban: A direct factor Xa inhibitor with a similar mechanism of action.
Apixaban: Another factor Xa inhibitor used for similar indications.
Edoxaban: A factor Xa inhibitor with a different pharmacokinetic profile.
Uniqueness
o-Desmethyl betrixaban is unique due to its specific metabolic pathway and its formation as a metabolite of betrixaban. It retains some pharmacological properties of betrixaban but may have different pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it a valuable compound for studying the metabolism and effects of betrixaban .
Propriétés
Numéro CAS |
1616693-59-4 |
|---|---|
Formule moléculaire |
C22H20ClN5O3 |
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-hydroxybenzamide |
InChI |
InChI=1S/C22H20ClN5O3/c1-28(2)20(24)13-3-5-14(6-4-13)21(30)26-18-9-8-16(29)11-17(18)22(31)27-19-10-7-15(23)12-25-19/h3-12,24,29H,1-2H3,(H,26,30)(H,25,27,31) |
Clé InChI |
XALQAROEPNDIFZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)NC3=NC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















